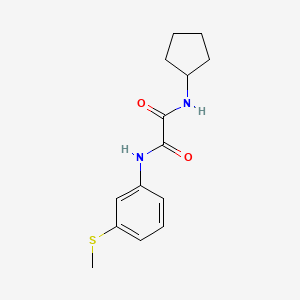

N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

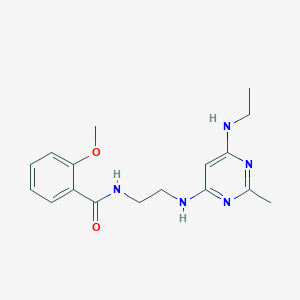

N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

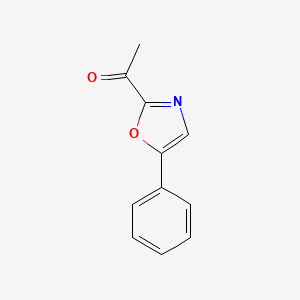

1. Synthesis of Di- and Mono-Oxalamides

Research by Mamedov et al. (2016) presented a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which is applicable to the synthesis of compounds including N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide. This methodology is operationally simple and high yielding, offering a new useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

2. Polyamine Catabolism in Antitumor Agents

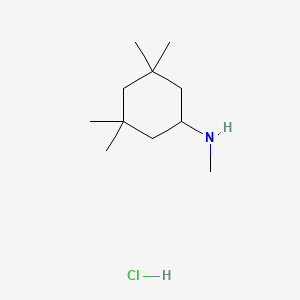

The compound N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, representing a new class of antitumor agents, shows selective cytotoxic activity. Its effects involve the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase, which suggests a potential role for compounds like this compound in programmed cell death and antitumor activity (Ha et al., 1997).

3. Crystallization Behaviors in Bacterial Synthesis

Xu et al. (2017) studied the influence of oxalamide compounds on the crystallization behavior of bacterially synthesized poly(hydroxyalkanoate)s. Oxalamide compounds like this compound can enhance the crystallization rate of these poly(hydroxyalkanoate)s, indicating potential applications in bacterial synthesis and polymer science (Xu et al., 2017).

4. Novel Method of Synthesis in Organic Chemistry

Alvarez-Ibarra et al. (1989) described a one-pot synthesis method relevant to this compound, showcasing its use in organic chemistry for facile introduction of different substitutions in heterocyclic rings (Alvarez-Ibarra et al., 1989).

5. Enhancing Crystallization of Poly(L-lactide)

Ma et al. (2015) focused on the use of oxalamide compounds as nucleators to enhance the crystallization of poly(L-lactide). This research shows that compounds like this compound could play a significant role in the field of bioplastics, particularly in improving the material properties of poly(L-lactide) (Ma et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the methionine residue from the amino-terminal of newly synthesized proteins .

Mode of Action

Given its target, it is likely that it interacts with methionine aminopeptidase, potentially inhibiting its function . This could result in changes to protein synthesis, affecting the function and behavior of cells.

Propiedades

IUPAC Name |

N-cyclopentyl-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-19-12-8-4-7-11(9-12)16-14(18)13(17)15-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZZPVBLDXCDBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)

![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B3012312.png)

![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)